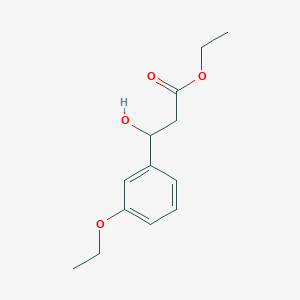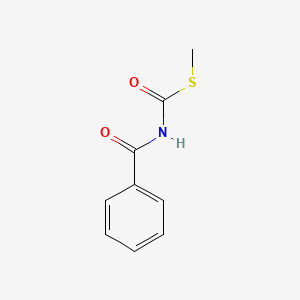
benzamido-methanethioic acid S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylsulfanylcarbonylbenzamide is an organic compound characterized by the presence of a benzamide group attached to a methylsulfanylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfanylcarbonylbenzamide typically involves the reaction of benzoyl chloride with N-methylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of N-methylsulfanylcarbonylbenzamide can be achieved through a continuous flow process. This method involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: N-methylsulfanylcarbonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents, temperature range of 30-80°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-methylsulfanylcarbonylbenzamide has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methylsulfanylcarbonylbenzamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cell cycle control and apoptosis.
Comparison with Similar Compounds
N-methylsulfanylcarbonylbenzamide can be compared with other similar compounds, such as:
N-methylthiobenzamide: Similar structure but lacks the carbonyl group, resulting in different reactivity and biological activity.
N-methylsulfonylbenzamide: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and applications.
N-methylcarbamoylbenzamide:
The uniqueness of N-methylsulfanylcarbonylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
13996-86-6 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
S-methyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C9H9NO2S/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
GBXSGKMMVVHJQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


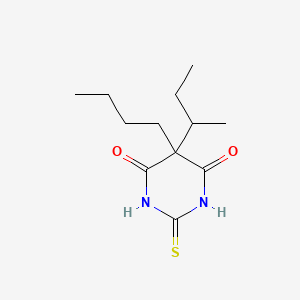
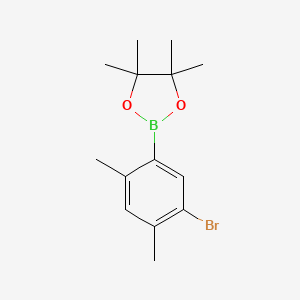
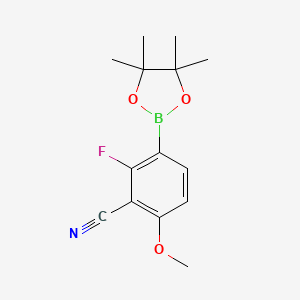


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
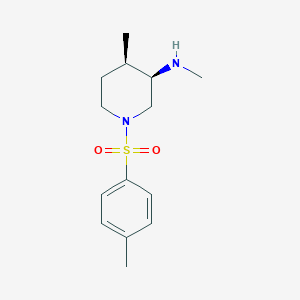
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
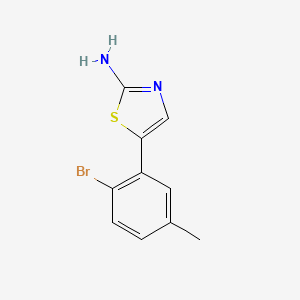
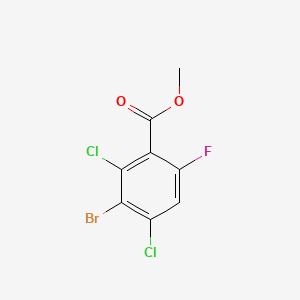
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
